molecular formula C8H7NO4 B027991 5-(Methoxycarbonyl)pyridine-2-carboxylic acid CAS No. 17874-79-2

5-(Methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No. B027991
CAS RN: 17874-79-2
M. Wt: 181.15 g/mol
InChI Key: NTCKZTBRFXTYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as the ring opening followed by ring closure reactions, as demonstrated in the creation of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (Halim & Ibrahim, 2022). Other methods include stereoselective electrochemical oxidation and Suzuki cross-coupling reactions, which are versatile techniques for constructing complex molecular architectures (Sunilkumar et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals an envelope conformation of the pyrrolidine ring, demonstrating the importance of structural analysis in understanding the compound's chemical behavior (Yuan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 5-(Methoxycarbonyl)pyridine-2-carboxylic acid derivatives are diverse, ranging from asymmetric acylation to reactions with singlet oxygen, leading to various products with potential applications in synthetic chemistry (Ito et al., 1984; Wasserman et al., 2004).

Physical Properties Analysis

The physical properties of compounds closely related to 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal structure and molecular interactions can significantly influence these properties, as seen in the detailed analysis of similar compounds (Silva et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group transformations, is essential for the application of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid derivatives in synthetic pathways. Techniques such as density functional theory (DFT) calculations provide insights into the electronic structure and potential reactivity patterns of these compounds (Tamer, 2017).

Scientific Research Applications

  • It is used for studying the conformational analysis and inotropic activities of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates (Orsini et al., 1993).

  • It plays a role in studying the ring opening polymerization of 5-phenyl-1,3-dioxolan-2,4-dione (Smith & Tighe, 1981).

  • This compound is a novel inhibitor of the enzyme prolyl 4-hydroxylase, which is significant for regulating cell growth and differentiation (Tucker & Thomas, 1992).

  • It is utilized in electrochemical research to study the nature of observed currents and their influence on pH variations and supporting electrolyte modifications (Lejeune et al., 1981).

  • The compound is useful in synthesizing 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives (Bencková & Krutošíková, 1997).

  • It acts as a potent alpha1a adrenoceptor-selective antagonist, inhibiting phenylephrine-induced contraction of the human prostate (Wong et al., 1998).

  • The acid is used in the electroreduction of various groups on a pyridine ring in aqueous sulfuric acid solution (Nonaka et al., 1981).

  • Thiazole-based pyridine derivatives, like 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid, act as potential corrosion inhibitors for mild steel (Chaitra et al., 2016).

  • 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid is evaluated as an analgesic agent in humans due to its high potency in mouse writhing assay and minimal gastrointestinal erosion risk in rats (Muchowski et al., 1985).

  • It showed significant activity in treating adjuvant-induced arthritis in rats (Miyai et al., 1978).

Safety And Hazards

The safety information for 5-(Methoxycarbonyl)pyridine-2-carboxylic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

5-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCKZTBRFXTYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311057
Record name 5-(methoxycarbonyl)pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Methoxycarbonyl)pyridine-2-carboxylic acid

CAS RN

17874-79-2
Record name 5-Methyl 2,5-pyridinedicarboxylate
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Record name NSC 236641
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Record name 17874-79-2
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Record name 5-(methoxycarbonyl)pyridine-2-carboxylic acid
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Record name 5-(Methoxycarbonyl)pyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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